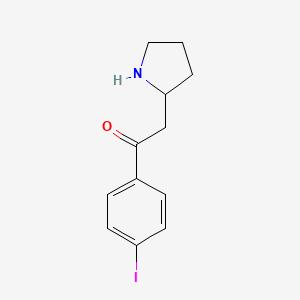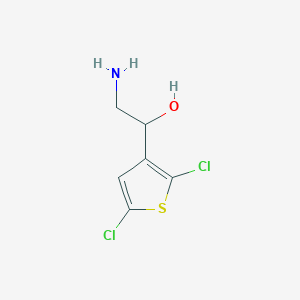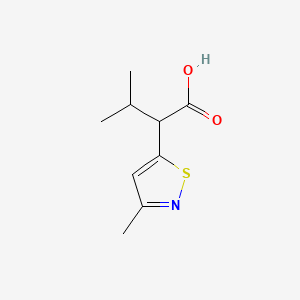
N,5,6-Triethyl-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5,6-Triethyl-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of three nitrogen atoms in a six-membered ring, makes it a compound of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,5,6-Triethyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of aldehydes with ammonium iodide (NH4I) as the nitrogen source, catalyzed by iron (Fe) under an air atmosphere . This method is straightforward and efficient, yielding the desired triazine compound in good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of microwave-assisted synthesis and solid-phase synthesis can be explored for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N,5,6-Triethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Electrophilic Addition: Electrophiles such as halogens and acids can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
N,5,6-Triethyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,5,6-Triethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
s-Triazine: A well-known triazine with three nitrogen atoms in a six-membered ring.
Heptazine: A triazine derivative with an unusual conjugated structure.
Cyanuric Chloride: A triazine used in the production of reactive dyes.
Uniqueness: N,5,6-Triethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
N,5,6-triethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-4-7-8(5-2)12-13-9(11-7)10-6-3/h4-6H2,1-3H3,(H,10,11,13) |
Clave InChI |
SVCHCAYETKIAME-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NC(=N1)NCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)
![[3-(3-Fluorophenyl)oxiran-2-YL]methanol](/img/structure/B15274600.png)
![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)

![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)



